molecular formula C13H17Cl3N2 B6198381 1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 101364-27-6

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B6198381
CAS No.: 101364-27-6
M. Wt: 307.6 g/mol
InChI Key: IMTRSJYLOKKFOT-UHFFFAOYSA-N
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Description

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine is a chemical compound that belongs to the piperazine class It is characterized by the presence of a 3-chloropropyl group and a 3,4-dichlorophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine typically involves the reaction of 1-(3-chloropropyl)piperazine with 3,4-dichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid (e.g., aluminum chloride). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloropropyl)-4-phenylpiperazine: Lacks the dichloro substitution on the phenyl ring.

    1-(3-chloropropyl)-4-(2,4-dichlorophenyl)piperazine: Has different positions of chlorine atoms on the phenyl ring.

    1-(3-chloropropyl)-4-(3,5-dichlorophenyl)piperazine: Has chlorine atoms at different positions on the phenyl ring.

Uniqueness

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.

Properties

CAS No.

101364-27-6

Molecular Formula

C13H17Cl3N2

Molecular Weight

307.6 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine

InChI

InChI=1S/C13H17Cl3N2/c14-4-1-5-17-6-8-18(9-7-17)11-2-3-12(15)13(16)10-11/h2-3,10H,1,4-9H2

InChI Key

IMTRSJYLOKKFOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=C(C=C2)Cl)Cl

Purity

95

Origin of Product

United States

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